N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide
Description
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and an acetamide moiety linked to a 4-ethoxyphenoxy chain.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3/c1-2-27-13-4-6-14(7-5-13)28-11-18(26)21-10-17-22-23-24-25(17)12-3-8-15(19)16(20)9-12/h3-9H,2,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPWOBDHMFNOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3,4-difluoroaniline with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with 4-ethoxyphenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters and purification techniques, such as recrystallization and chromatography, are crucial for achieving the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Anticancer Activity
Research has indicated that tetrazole derivatives can act as potent antiproliferative agents. Specifically, compounds with a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring have shown maximal activity against cancer cell lines. These compounds can inhibit tubulin polymerization at the colchicine site, which is crucial for cancer cell division. Notably, studies demonstrated that certain tetrazole derivatives induced apoptosis through the mitochondrial pathway by activating caspases, suggesting their potential as anticancer agents .
Antimicrobial Properties
Tetrazole compounds have been synthesized and evaluated for their antimicrobial properties. Some studies reported that specific tetrazole derivatives exhibited significant antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans. For instance, a series of substituted tetrazoles demonstrated varying degrees of activity against different pathogens, highlighting their potential use in treating infections .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of tetrazole derivatives. Research has shown that modifications in the molecular structure can significantly influence biological activity. For example, shortening alkyl chains or altering substituents can enhance or diminish antimicrobial activity against specific bacterial strains . The SAR studies provide valuable insights into how different functional groups affect the pharmacological properties of these compounds.
Anticancer Research
A notable case study involved the evaluation of a specific tetrazole compound in a nude mouse model bearing HT-29 xenografts. The compound significantly reduced tumor growth compared to control groups, showcasing its potential as an antimitotic agent .
Antimicrobial Screening
In another study, various tetrazole derivatives were screened for their antimicrobial efficacy using the disc diffusion method. Results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents against resistant bacterial strains .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Potent inhibitors of tubulin polymerization; induce apoptosis through caspase activation |
| Antimicrobial Properties | Significant activity against Staphylococcus aureus and Candida albicans |
| Structure-Activity Relationship | Modifications in structure can enhance or reduce biological activity |
| Case Studies | Demonstrated efficacy in reducing tumor growth in vivo; effective antimicrobial screening results |
Mechanism of Action
The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring and difluorophenyl group are believed to play a crucial role in its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biological processes, leading to the observed bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its tetrazole core and 4-ethoxyphenoxyacetamide side chain. Below is a comparative analysis with structurally related molecules:
Key Observations:
Core Heterocycle Differences: The tetrazole in the target compound contrasts with triazole derivatives (e.g., Compound 51), which are more common in drug design due to their metabolic stability and synthetic accessibility . Thiazole-containing analogs (e.g., BG15555) lack the tetrazole core but share fluorophenyl groups, suggesting divergent biological targets .
Substituent Effects: The 4-ethoxyphenoxy group in the target compound introduces an ether linkage, enhancing hydrophilicity compared to purely aromatic substituents (e.g., 4-fluorophenyl in BE45772) . Fluorination patterns (3,4-difluoro vs.
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 333.31 g/mol |
| CAS Number | 86386-77-8 |
| Melting Point | 192-194 °C |
| LogP | 2.129 |
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds containing the tetrazole ring. The tetrazole moiety is known to enhance the biological activity of various derivatives. For instance, a review on 1,2,4-triazole derivatives indicated that these compounds exhibited broad-spectrum antifungal activity due to their ability to inhibit fungal cell wall synthesis and disrupt membrane integrity .
The specific compound has shown promise in preliminary antifungal assays, suggesting it may be effective against strains resistant to conventional treatments.
Antimicrobial and Antioxidant Properties
In addition to antifungal properties, several studies have reported that tetrazole derivatives possess antimicrobial and antioxidant activities. For example, a series of pyrazole carboxamides demonstrated notable antimicrobial effects against various bacterial strains . The presence of the difluorophenyl group in our compound may contribute to enhanced interactions with microbial targets.
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the molecular structure affect biological activity. The incorporation of the difluorophenyl group has been associated with increased potency in similar compounds. Research indicates that fluorinated phenyl groups can improve lipophilicity and enhance binding affinity to biological targets .
Case Studies
- Antifungal Efficacy Study
- Antimicrobial Activity Assessment
- In Vivo Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
